Lipophilicity Advantage: XLogP 1.9 vs. 1.6 for 3,5-Difluoro-4-methoxybenzaldehyde
The computed XLogP of 4-ethoxy-3,5-difluorobenzaldehyde is 1.9, compared to 1.6 for the direct 4-methoxy analog (3,5-difluoro-4-methoxybenzaldehyde, CAS 654-11-5) . This ΔLogP of +0.3 units represents an approximately 2-fold increase in calculated octanol-water partition coefficient, which is consistent with the additional methylene group in the ethoxy substituent. Both compounds share identical topological polar surface area (TPSA = 26.3 Ų) and hydrogen bond acceptor count (2), meaning the lipophilicity difference is driven solely by the alkoxy chain length without altering hydrogen-bonding capacity .
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.9 (4-ethoxy-3,5-difluorobenzaldehyde) |
| Comparator Or Baseline | XLogP = 1.6 (3,5-difluoro-4-methoxybenzaldehyde, CAS 654-11-5) |
| Quantified Difference | ΔXLogP = +0.3 (approx. 2× increase in computed logP) |
| Conditions | Computed XLogP values from Chem960 database; TPSA identical at 26.3 Ų for both compounds |
Why This Matters
Higher lipophilicity while retaining identical hydrogen-bonding capacity can improve membrane permeability and metabolic stability of drug candidates derived from this building block, making it preferable over the methoxy analog for CNS-penetrant or intracellular-target programs.
